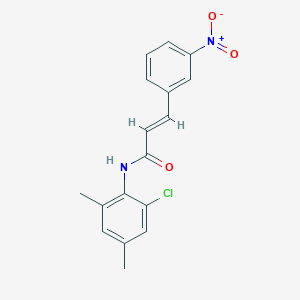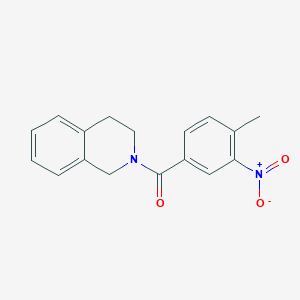
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of various enzymes and proteins, including histone deacetylases and proteasomes. By inhibiting these enzymes, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can also modulate the immune system by regulating the production of cytokines and chemokines, leading to the activation of immune cells and the suppression of inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the modulation of the immune system, and the regulation of gene expression. N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can also induce oxidative stress and DNA damage, leading to the activation of various signaling pathways involved in cell death and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and proteins, and its potential applications in cancer research, drug discovery, and material science. However, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability and high cost.
Orientations Futures
There are several future directions for N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide research, including the development of novel N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide derivatives with improved pharmacological properties, the investigation of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's potential as a therapeutic agent for cancer and other diseases, and the exploration of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's applications in material science and nanotechnology. Further studies are also needed to elucidate the exact mechanisms of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's biological effects and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacrylic acid in the presence of a coupling reagent. Another method involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base. Both methods result in the formation of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in good yields.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials with unique properties.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)17(15(18)9-11)19-16(21)7-6-13-4-3-5-14(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIVELYYMSLVHG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)
![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)

![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)
![(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-N-(2-methylbenzyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5621198.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5621207.png)
![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)
![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)

![N-[(2-chloro-3-pyridinyl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5621227.png)
![ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5621228.png)
![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)
